molecular formula C24H25NO3 B11398017 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one

2-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one

Cat. No.: B11398017
M. Wt: 375.5 g/mol
InChI Key: ATCUNAZEEOYCSD-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a 4H-chromen-4-one core substituted with methyl groups at positions 6 and 6. The substituent at position 2 consists of a benzylpiperidine moiety linked via a carbonyl group.

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

2-(4-benzylpiperidine-1-carbonyl)-6,8-dimethylchromen-4-one

InChI

InChI=1S/C24H25NO3/c1-16-12-17(2)23-20(13-16)21(26)15-22(28-23)24(27)25-10-8-19(9-11-25)14-18-6-4-3-5-7-18/h3-7,12-13,15,19H,8-11,14H2,1-2H3

InChI Key

ATCUNAZEEOYCSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a benzyl halide in the presence of a base.

    Coupling Reaction: The final step involves coupling the benzylpiperidine derivative with the chromenone core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted benzylpiperidine derivatives

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of chromone exhibit significant antitumor properties. Specifically, compounds similar to 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one have shown promising results against various cancer cell lines. Research demonstrates that these compounds can inhibit tumor growth by affecting microtubule dynamics and inducing apoptosis in cancer cells .

Acetylcholinesterase Inhibition

Compounds with a chromone backbone have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine, potentially alleviating cognitive decline associated with this condition. In vitro assays have shown that certain chromone derivatives exhibit strong AChE inhibitory activity, suggesting that This compound may also possess similar properties .

Antimicrobial Properties

The antimicrobial activity of chromone derivatives has been documented in various studies. These compounds have demonstrated effectiveness against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of chromone derivatives. Modifications at specific positions on the chromone ring can significantly influence biological activity. For instance:

  • Position 6 and 8 Substituents : Methyl groups at these positions enhance lipophilicity and bioavailability.
  • Piperidine Moiety : The presence of the piperidine ring contributes to increased potency against specific biological targets, such as AChE or cancer cell lines .

Case Study 1: Antitumor Efficacy

In a study evaluating a series of chromone derivatives, including those structurally related to This compound , researchers found that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The study utilized both in vitro assays and in vivo models to assess tumor growth inhibition and apoptosis induction mechanisms .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of chromone derivatives in models of Alzheimer’s disease. The study reported that compounds exhibiting AChE inhibition also demonstrated protective effects on neuronal cells subjected to oxidative stress, highlighting their dual role as both enzyme inhibitors and neuroprotective agents .

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound acts as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

    Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following analogs share the 4H-chromen-4-one scaffold but differ in substituents at key positions, influencing their physicochemical and biological profiles:

Compound Name Position 2 Substituent Position 5 Position 6 Position 7 Position 8 Biological Activity (IC50) References
2-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one (Target) 4-Benzylpiperidin-1-yl carbonyl -H -CH3 -H -CH3 Not reported -
6,8-Dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one 4-Methylpiperazin-1-yl carbonyl -H -CH3 -H -CH3 Not reported
5,7-Dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one (SL1) -Isopropyl -OH -CH3 -OH -CH3 NO inhibition: 12.28 µM
6,8-Dichloro-2-(4-methylphenyl)-4H-chromen-4-one 4-Methylphenyl -H -Cl -H -Cl Not reported
Key Observations:

Position 2 Modifications: The target compound and the 4-methylpiperazine analog feature nitrogen-containing heterocycles (piperidine/piperazine) linked via a carbonyl group. The benzyl group in the target compound enhances lipophilicity compared to the methylpiperazine analog, which may improve membrane permeability but reduce solubility. SL1 substitutes position 2 with an isopropyl group, eliminating the carbonyl linkage. The 6,8-dichloro analog replaces the carbonyl-linked group with a hydrophobic 4-methylphenyl ring, favoring interactions with aromatic residues in target proteins.

Hydroxyl vs. Methyl/Chloro Groups: SL1’s hydroxyl groups at positions 5 and 7 confer hydrogen-bonding capacity, critical for its nitric oxide (NO) inhibitory activity (IC50 = 12.28 µM) . In contrast, the target compound’s methyl groups at positions 6 and 8 increase hydrophobicity, which may limit solubility but improve metabolic stability.

Biological Activity

The compound 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one is a synthetic derivative belonging to the class of benzylpiperidine compounds. This compound has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology and as a therapeutic agent for various conditions.

Chemical Structure and Properties

The chemical formula for this compound is C19H25NO3C_{19}H_{25}NO_3, with a molecular weight of approximately 315.41 g/mol. The structure features a chromenone backbone substituted with a benzylpiperidine moiety, which is crucial for its biological activity.

1. Monoamine Oxidase Inhibition

Research indicates that compounds containing the piperidine structure, such as this one, exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes. MAO plays a critical role in the metabolism of neurotransmitters, and its inhibition can lead to increased levels of serotonin, norepinephrine, and dopamine in the brain, which are essential for mood regulation.

  • Inhibition Potency : Studies have shown that piperidine derivatives can inhibit both MAO-A and MAO-B isoforms. For instance, related compounds have demonstrated IC50 values ranging from 7.0 μM to 20.9 μM against MAO-A and MAO-B respectively .
CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
Piperine11.17.0
Compound X0.81.57

2. Antidepressant Activity

The antidepressant-like effects of compounds similar to This compound have been documented through various behavioral tests such as the tail suspension test in animal models. These studies suggest that the compound may exhibit significant antidepressant properties by modulating monoaminergic systems .

3. Chemokine Receptor Antagonism

Another area of interest is the compound's potential as a chemokine receptor antagonist. Compounds with similar structures have shown potent antagonistic effects on CCR3-mediated pathways, which are implicated in inflammatory responses and allergic reactions . This suggests that the compound could be explored for therapeutic applications in conditions like asthma or allergic rhinitis.

Case Studies

Several studies have explored the biological activity of benzylpiperidine derivatives:

  • Study on MAO Inhibition : A study evaluated various piperidine derivatives for their ability to inhibit MAO enzymes, concluding that modifications to the piperidine ring significantly affected inhibitory potency .
  • Antidepressant Effects : In vivo studies demonstrated that certain piperidine derivatives exhibited robust antidepressant-like effects in rodent models, correlating with their ability to inhibit MAO .

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